molecular formula C9H15NO3 B14433782 1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester CAS No. 76470-00-3

1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester

Cat. No.: B14433782
CAS No.: 76470-00-3
M. Wt: 185.22 g/mol
InChI Key: QQMANEWXIVGBIY-UHFFFAOYSA-N
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Description

1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester is a chemical compound with the molecular formula C9H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle

Preparation Methods

The synthesis of 1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester can be achieved through several synthetic routes. One common method involves the reaction of pyrrolidine with an appropriate acylating agent, such as 2-oxopropyl chloride, in the presence of a base like triethylamine. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature. The resulting product is then esterified using methanol and a catalytic amount of acid, such as sulfuric acid, to yield the desired methyl ester .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent production quality.

Chemical Reactions Analysis

1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or thiols replace the methoxy group to form amides or thioesters.

Common reagents and conditions used in these reactions include organic solvents like tetrahydrofuran (THF) or ethanol, and reaction temperatures ranging from -78°C to room temperature. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.

    Biology: This compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, with possible applications in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester involves its interaction with specific molecular targets and pathways. In biological systems, it may act as an enzyme inhibitor or modulator, affecting the activity of enzymes involved in metabolic processes. The exact molecular targets and pathways depend on the specific context and application of the compound.

Comparison with Similar Compounds

1-Pyrrolidinecarboxylic acid, 2-(2-oxopropyl)-, methyl ester can be compared with other similar compounds, such as:

Properties

CAS No.

76470-00-3

Molecular Formula

C9H15NO3

Molecular Weight

185.22 g/mol

IUPAC Name

methyl 2-(2-oxopropyl)pyrrolidine-1-carboxylate

InChI

InChI=1S/C9H15NO3/c1-7(11)6-8-4-3-5-10(8)9(12)13-2/h8H,3-6H2,1-2H3

InChI Key

QQMANEWXIVGBIY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1CCCN1C(=O)OC

Origin of Product

United States

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